3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride
Overview
Description
3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of coumarin, a naturally occurring compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine and methylamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions (usually around 20°C).
Formation of Intermediate: The intermediate compound is formed through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and other equipment designed for large-scale chemical synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction Products: Reduced forms of the compound with different structural features.
Substitution Products: Compounds with new substituents, which can alter the compound's properties.
Scientific Research Applications
3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride is similar to other coumarin derivatives, such as 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine and 7-methoxy-2-oxo-2H-chromen-4-ylacetic acid its unique structure and properties set it apart from these compounds
Comparison with Similar Compounds
7-methoxy-2-oxo-2H-chromen-4-ylmethylamine
7-methoxy-2-oxo-2H-chromen-4-ylacetic acid
2-oxo-2H-chromen-7-yl 4-chlorobenzoate
3-methyl-2-oxo-2H-chromen-7-yl propionate
This comprehensive overview provides a detailed understanding of 3-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile hydrochloride, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-[(7-methoxy-2-oxochromen-4-yl)methyl-methylamino]propanenitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-17(7-3-6-16)10-11-8-15(18)20-14-9-12(19-2)4-5-13(11)14;/h4-5,8-9H,3,7,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXADZDNOGFTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CC(=O)OC2=C1C=CC(=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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